What is Cinnabarinic Acid-d4 and its primary use in research?
What is Cinnabarinic Acid-d4 and its primary use in research?
An In-Depth Technical Guide to Cinnabarinic Acid-d4 for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnabarinic Acid-d4 is the deuterated form of cinnabarinic acid, an endogenous metabolite of the kynurenine pathway. Its primary application in research is as an internal standard for the precise quantification of natural cinnabarinic acid in biological samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope labeling of Cinnabarinic Acid-d4 allows it to be distinguished from the endogenous, non-labeled cinnabarinic acid by its mass-to-charge ratio, ensuring accurate and reproducible measurements. This technical guide provides a comprehensive overview of Cinnabarinic Acid-d4, its chemical properties, its principal use in research, and the broader biological significance of its non-deuterated analogue, cinnabarinic acid.
Introduction to Cinnabarinic Acid-d4
Cinnabarinic Acid-d4 is a stable isotope-labeled derivative of cinnabarinic acid, a metabolite formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid, which itself is a product of tryptophan catabolism via the kynurenine pathway.[1][2][3] The "-d4" designation indicates that four hydrogen atoms in the Cinnabarinic Acid molecule have been replaced with deuterium atoms. This isotopic substitution makes Cinnabarinic Acid-d4 an ideal internal standard for quantitative analysis in mass spectrometry.[4][5]
The primary and critical use of Cinnabarinic Acid-d4 in a research setting is to serve as an internal standard for the accurate quantification of endogenous cinnabarinic acid. In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample. Because the internal standard is chemically very similar to the analyte (in this case, cinnabarinic acid) but has a different mass, it can be used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.
Chemical and Physical Properties
The key properties of Cinnabarinic Acid-d4 and its non-deuterated counterpart are summarized in the table below.
| Property | Cinnabarinic Acid-d4 | Cinnabarinic Acid |
| Formal Name | 2-amino-3-oxo-3H-phenoxazine-4,6,7,8-d4-1,9-dicarboxylic acid | 2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid |
| Molecular Formula | C₁₄H₄D₄N₂O₆ | C₁₄H₈N₂O₆ |
| Formula Weight | 304.3 | 300.22 g/mol |
| Purity | >99% deuterated forms (d1-d4) | ≥98% |
| Appearance | Solid | Powder |
| Solubility | Soluble in DMSO | Soluble in DMSO (up to 30 mg/ml) or DMF (up to 25 mg/ml) |
| CAS Number | Not specified, parent compound is 606-59-7 | 606-59-7 |
The Role of Cinnabarinic Acid in Biological Systems
While Cinnabarinic Acid-d4 is a tool for analytical chemistry, the scientific interest lies in the biological activities of cinnabarinic acid itself. Cinnabarinic acid is an endogenous metabolite with demonstrated neuromodulatory and immunomodulatory properties.
Neuromodulatory Effects
Cinnabarinic acid acts as a selective partial agonist at the metabotropic glutamate receptor 4 (mGluR4). It interacts with the glutamate binding pocket of the mGluR4 receptor. Activation of mGluR4 receptors is associated with neuroprotective effects.
Immunomodulatory Effects
Cinnabarinic acid is also a ligand for the aryl hydrocarbon receptor (AhR). This interaction can influence immune responses, for instance by driving the production of Interleukin-22 (IL-22) in T helper cells.
Quantitative Data on Cinnabarinic Acid's Biological Activity
The following table summarizes key quantitative data from in vitro studies on the biological effects of cinnabarinic acid.
| Biological Activity | Assay System | Concentration / IC₅₀ | Reference |
| mGluR4 Agonism | HEK293 cells expressing mGluR4 | 100 µM selectively induces inositol phosphate production | |
| D-amino acid oxidase (DAAO) Inhibition | Cell-free assay | IC₅₀ = 1.37 µM | |
| Induction of Apoptosis | Primary mouse thymocytes | 30 µM increases reactive oxygen species (ROS) and induces apoptosis |
Experimental Protocols
Quantification of Cinnabarinic Acid in Biological Samples using Cinnabarinic Acid-d4 and LC-MS/MS
This protocol provides a general workflow for the quantification of endogenous cinnabarinic acid in biological tissues.
Caption: Workflow for quantifying cinnabarinic acid using Cinnabarinic Acid-d4.
Methodology:
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Sample Preparation: Biological tissues are homogenized. A known amount of Cinnabarinic Acid-d4 is added to the homogenate. Proteins are then precipitated, and the supernatant containing the analyte and internal standard is collected.
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LC-MS/MS Analysis: The supernatant is injected into an HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is set to monitor the specific mass transitions for both cinnabarinic acid and Cinnabarinic Acid-d4.
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Data Analysis: The peak areas for both compounds are integrated. The ratio of the peak area of cinnabarinic acid to that of Cinnabarinic Acid-d4 is calculated. This ratio is then used to determine the concentration of cinnabarinic acid in the original sample by comparing it to a standard curve.
Kynurenine Pathway and Cinnabarinic Acid Formation
The following diagram illustrates the position of cinnabarinic acid within the kynurenine pathway of tryptophan metabolism.
Caption: Formation of Cinnabarinic Acid in the Kynurenine Pathway.
Description: The essential amino acid tryptophan is metabolized primarily through the kynurenine pathway. Through a series of enzymatic steps, tryptophan is converted to kynurenine and subsequently to other metabolites, including 3-hydroxyanthranilic acid. Cinnabarinic acid is then formed via the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.
Signaling Pathways of Cinnabarinic Acid
The known molecular targets of cinnabarinic acid are the mGluR4 receptor and the aryl hydrocarbon receptor (AhR).
Caption: Signaling pathways of Cinnabarinic Acid.
Description: Cinnabarinic acid can bind to and activate the mGluR4 receptor on the cell surface, leading to downstream signaling cascades that are associated with neuroprotection. It can also enter the cell and bind to the aryl hydrocarbon receptor (AhR) in the cytoplasm. Upon binding, the AhR translocates to the nucleus and modulates the transcription of target genes, such as IL-22, resulting in immunomodulatory effects.
Conclusion
Cinnabarinic Acid-d4 is an indispensable tool for researchers studying the kynurenine pathway and its implications in neuroscience and immunology. Its role as an internal standard enables the accurate and reliable quantification of endogenous cinnabarinic acid, a metabolite of growing interest due to its neuroactive and immunomodulatory properties. A thorough understanding of its application in quantitative methodologies is crucial for advancing our knowledge of the physiological and pathological roles of kynurenine metabolites. For research use only, not for human or veterinary use.
References
- 1. Cinnabarinic acid - Wikipedia [en.wikipedia.org]
- 2. A Review on the Role and Function of Cinnabarinic Acid, a "Forgotten" Metabolite of the Kynurenine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on the Role and Function of Cinnabarinic Acid, a “Forgotten” Metabolite of the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnabarinic Acid-d4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
